methyl 5-hydroxy-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-hydroxy-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-1H-indazole-3-carboxylate.
Reduction: Formation of 5-hydroxy-1H-indazole-3-methanol.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-1H-indole-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl 1H-imidazole-5-carboxylate
Uniqueness
Methyl 5-hydroxy-1H-indazole-3-carboxylate is unique due to its indazole core, which imparts distinct chemical and biological properties compared to indole and imidazole derivatives. The presence of the hydroxyl and ester groups further enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-hydroxy-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)8-6-4-5(12)2-3-7(6)10-11-8/h2-4,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWORWKCVYETNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.